
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilinophenyl group attached to a trimethylpyridinium core, paired with a perchlorate anion. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-trimethylpyridine with an appropriate anilinophenyl derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the anilinophenyl group is introduced to the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the anilinophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
科学的研究の応用
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-Anilinophenylacetic Acid: Shares the anilinophenyl group but differs in the core structure.
2-Phenylaminopyridine: Similar pyridine core but with different substituents.
2-Anilinopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(2-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its trimethylpyridinium core and perchlorate anion contribute to its stability and solubility, making it a valuable compound for various applications.
特性
CAS番号 |
90018-24-9 |
|---|---|
分子式 |
C20H21ClN2O4 |
分子量 |
388.8 g/mol |
IUPAC名 |
N-phenyl-2-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate |
InChI |
InChI=1S/C20H21N2.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-12-8-7-11-19(20)21-18-9-5-4-6-10-18;2-1(3,4)5/h4-14,21H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
CKOLHWANQDEOLL-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2NC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


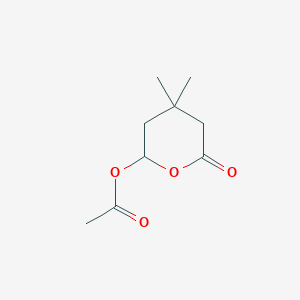
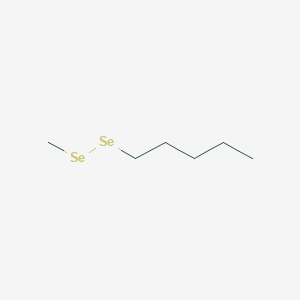
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
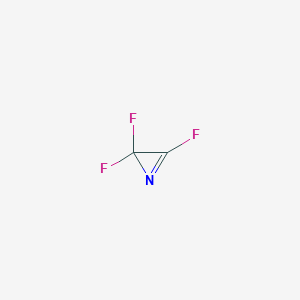
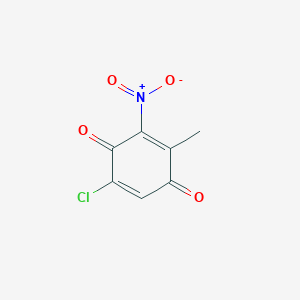
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
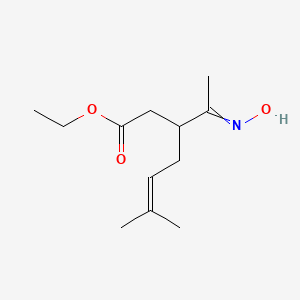

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)
